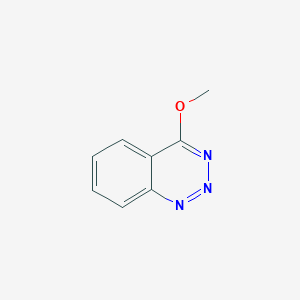

1,2,3-Benzotriazine, 4-methoxy-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,2,3-Benzotriazine, 4-methoxy- is a nitrogen-containing heterocyclic compound. It is a derivative of 1,2,3-benzotriazine, where a methoxy group is substituted at the 4th position. This compound is known for its unique chemical properties and biological activities, making it a subject of interest in various fields of scientific research.

準備方法

Synthetic Routes and Reaction Conditions

1,2,3-Benzotriazine, 4-methoxy- can be synthesized through several methods:

Oxidation of Hydrazones: The hydrazones of o-azidophenyl ketones can be oxidized, followed by thermal cyclization of the resulting o-azidophenyldiazoalkanes.

Oxidative Cyclization: The hydrazones of o-aminophenyl ketones can undergo oxidative cyclization.

Oxidation of Aminoindazoles: 1- and 2-aminoindazoles can be oxidized to form 1,2,3-benzotriazines.

Oxidation of Aminoquinazolinones: N-aminoquinazolin-2-ones can be oxidized, involving heterocyclic ring expansions.

Industrial Production Methods

Industrial production methods for 1,2,3-benzotriazine, 4-methoxy- typically involve large-scale synthesis using the above-mentioned synthetic routes. The choice of method depends on the availability of starting materials and the desired yield and purity of the final product.

化学反応の分析

Types of Reactions

1,2,3-Benzotriazine, 4-methoxy- undergoes various chemical reactions, including:

Oxidation: Forms the 2-oxide on N-oxidation.

Hydrolysis: The 2-oxide can be hydrolyzed to form acidic 3,4-dihydro-4-oxo-1,2,3-benzotriazine 2-oxide.

N-Methylation: The hydrolyzed product can be N-methylated by diazomethane at the 3-position.

Common Reagents and Conditions

Oxidation: Nitric and sulfuric acids are commonly used for oxidation reactions.

N-Methylation: Diazomethane is used for N-methylation reactions.

Major Products

2-Oxide: Formed on N-oxidation.

3,4-Dihydro-4-oxo-1,2,3-benzotriazine 2-oxide: Formed on hydrolysis of the 2-oxide.

N-Methylated Product: Formed on N-methylation of the hydrolyzed product.

科学的研究の応用

While "1,2,3-Benzotriazine, 4-methoxy-" is not explicitly detailed in the provided search results, the search results do provide information on related compounds and their applications, which can help infer potential applications of "1,2,3-Benzotriazine, 4-methoxy-".

General Applications of Benzotriazine Derivatives

- Treatment of GPR139-related conditions Compounds with a benzotriazine core structure can be used for treating diseases, disorders, or conditions associated with GPR139 .

- Biologically active agents 1,2,3-Benzotriazin-4(3H)-one, a related compound, has a biologically active nucleus, with derivatives reported to have anti-inflammatory, anti-depressant, anticancer, anti-diarrheal, and HIV inhibitory properties, and can be used as anesthetics .

- Enzyme inhibitors Some benzotriazine derivatives have been studied as enzyme inhibitors of 4-hydroxyphenylpyruvate dioxygenase, matrix metalloprotease, alpha-glucosidase, chorismate mutase, HepG2, and acetylcholinesterase .

Specific Examples and Activities

- Alpha-Glucosidase Inhibition Certain benzotriazinone sulfonamide derivatives have demonstrated fair to good inhibition activity against alpha-glucosidase . Nitro derivatives within this class have shown promising activity, with some exhibiting comparable or even superior inhibition compared to standard drugs like acarbose .

- Antimicrobial and Anticancer Properties 1,2,4-benzotriazine di-N-oxides (BTOs) have shown potential as antimicrobial and anticancer agents because they are bioreduced into cytotoxic species .

- Neurodegenerative Diseases and Depression Benzothiazole-isoquinoline derivatives have been investigated for treating neurodegenerative diseases complicated by depression, showing significant reduction in immobility time in forced swim tests .

Inferred Applications of 1,2,3-Benzotriazine, 4-methoxy-

Based on the documented applications of related benzotriazine compounds, "1,2,3-Benzotriazine, 4-methoxy-" may have potential in the following areas:

- Pharmaceutical Research As a building block for synthesizing novel compounds with potential biological activities, such as anti-inflammatory, anti-depressant, or anticancer agents .

- Enzyme Inhibition As a scaffold for designing inhibitors targeting specific enzymes involved in various diseases .

- Antimicrobial and Anticancer Drug Development As a precursor to synthesize 1,2,4-benzotriazine derivatives with antimicrobial and anticancer properties .

- Treatment of GPR139-related disorders As a starting point for the synthesis of novel compounds to treat diseases associated with GPR139 .

作用機序

The mechanism of action of 1,2,3-benzotriazine, 4-methoxy- involves:

Inhibition of Vascular Endothelial Growth Factor Receptor: By binding to the receptor, it inhibits the signaling pathway, leading to reduced angiogenesis and tumor growth.

Formation of Stable Radicals: The compound can form stable radicals, which can interact with various molecular targets and pathways, contributing to its biological activities.

類似化合物との比較

1,2,3-Benzotriazine, 4-methoxy- can be compared with other similar compounds:

1,2,3-Benzotriazine: The parent compound without the methoxy group.

1,2,3-Benzotriazine, 4-methyl-: A derivative with a methyl group at the 4th position.

1,2,3-Benzotriazine, 4-phenyl-: A derivative with a phenyl group at the 4th position.

Uniqueness

1,2,3-Benzotriazine, 4-methoxy- is unique due to the presence of the methoxy group, which enhances its antiproliferative effects and stability compared to other derivatives .

特性

CAS番号 |

55271-17-5 |

|---|---|

分子式 |

C8H7N3O |

分子量 |

161.16 g/mol |

IUPAC名 |

4-methoxy-1,2,3-benzotriazine |

InChI |

InChI=1S/C8H7N3O/c1-12-8-6-4-2-3-5-7(6)9-11-10-8/h2-5H,1H3 |

InChIキー |

MBEKLPAKTYINIU-UHFFFAOYSA-N |

正規SMILES |

COC1=NN=NC2=CC=CC=C21 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。